3-{1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine
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Overview
Description
3-{1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring, a piperidine ring, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydropyran derivative, which is then coupled with a piperidine derivative through a series of reactions including alkylation, cyclization, and functional group transformations.
Preparation of Tetrahydropyran Derivative: The synthesis begins with the formation of 2,6,6-trimethyltetrahydro-2H-pyran through cyclization reactions involving suitable precursors like linalool or its derivatives.
Alkylation and Coupling: The tetrahydropyran derivative is then subjected to alkylation reactions to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and automated synthesis platforms are often employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-{1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles for substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 3-{1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its structural versatility and reactivity.
Mechanism of Action
The mechanism of action of 3-{1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and the resulting biological effects are crucial for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethyltetrahydro-2H-pyran: A simpler analog lacking the piperidine and pyridine rings.
Piperidine Derivatives: Compounds with similar piperidine structures but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
The uniqueness of 3-{1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C21H30N2O |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
3-[1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperidin-2-yl]pyridine |
InChI |
InChI=1S/C21H30N2O/c1-20(2)11-7-12-21(3,24-20)13-8-16-23-15-5-4-10-19(23)18-9-6-14-22-17-18/h6,9,14,17,19H,4-5,7,10-12,15-16H2,1-3H3 |
InChI Key |
MGHSLDDBTFCNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CCN2CCCCC2C3=CN=CC=C3)C |
Origin of Product |
United States |
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